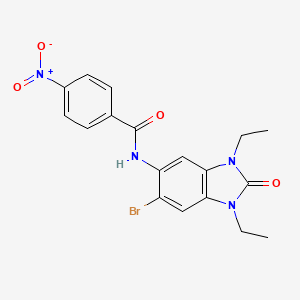![molecular formula C23H18N2O3 B4199389 3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4199389.png)
3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
描述
3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide, also known as DBZ, is a small molecule inhibitor that has shown potential in various scientific research applications. DBZ is a benzamide derivative that has been synthesized using various methods. DBZ has been found to have a mechanism of action that involves inhibiting the Notch signaling pathway, which plays a crucial role in various biological processes.
作用机制
3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide inhibits the Notch signaling pathway by binding to the gamma-secretase enzyme complex, which is responsible for the cleavage of the Notch receptor. This compound binds to the presenilin subunit of the gamma-secretase enzyme complex, which prevents the cleavage of the Notch receptor and inhibits the downstream signaling cascade. This results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been found to reduce the levels of amyloid beta, a peptide that is implicated in the pathogenesis of Alzheimer's disease, in animal models of the disease. This compound has been found to have a low toxicity profile and is well-tolerated in animal models.
实验室实验的优点和局限性
3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. This compound has also been found to have a low toxicity profile, which makes it a suitable candidate for in vivo studies. However, this compound has some limitations for lab experiments. This compound has a short half-life, which makes it difficult to maintain a consistent concentration in vivo. This compound also has poor solubility in water, which limits its use in aqueous solutions.
未来方向
3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several potential future directions for scientific research. This compound could be further studied for its potential in cancer research, particularly in combination with other cancer therapies. This compound could also be studied for its potential in neurodegenerative diseases, such as Alzheimer's disease, in clinical trials. This compound could also be modified to improve its pharmacokinetic properties, such as its solubility and half-life, to improve its efficacy in vivo. Finally, this compound could be used as a tool compound to study the Notch signaling pathway and its role in various biological processes.
科学研究应用
3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has been extensively studied for its potential in various scientific research applications. This compound has been found to inhibit the Notch signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has been studied for its potential in cancer research, as the Notch signaling pathway has been found to be dysregulated in various types of cancer. This compound has also been studied for its potential in neurodegenerative diseases, such as Alzheimer's disease, as the Notch signaling pathway has been found to play a role in the pathogenesis of these diseases.
属性
IUPAC Name |
3,4-dimethyl-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-14-10-11-16(12-15(14)2)21(26)24-18-7-5-6-17(13-18)22-25-20-9-4-3-8-19(20)23(27)28-22/h3-13H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUKOMWFVLKVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[1-(2-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4199308.png)
![N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4199309.png)
![N-(1-phenylethyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4199312.png)
![N-(3,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4199320.png)

![5-{[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4199331.png)
![N-(2-methoxy-1-methylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4199334.png)
![5-phenyl-N-(1-propyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4199350.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4199358.png)
![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4199364.png)

![N-cyclopentyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4199376.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4199396.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4199404.png)